molecular formula C19H22ClN5O2 B2681074 7-(2-chlorobenzyl)-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 586992-37-2

7-(2-chlorobenzyl)-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2681074
CAS RN: 586992-37-2
M. Wt: 387.87
InChI Key: SFQHNQFXQVWOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-chlorobenzyl)-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22ClN5O2 and its molecular weight is 387.87. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorobenzyl)-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorobenzyl)-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A series of 8-aminoalkyl derivatives of purine-2,6-dione, with modifications such as arylalkyl, allyl, or propynyl substituents, has been studied for their affinity towards serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and their potential psychotropic activity. These compounds, including similar structures to the specified compound, have shown promising results as ligands for these receptors, displaying anxiolytic and antidepressant properties in animal models. This suggests potential applications in the development of new therapeutic agents for mental health disorders (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Another study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant analgesic and anti-inflammatory activities. These compounds demonstrated greater efficacy than traditional reference drugs in in vivo models, indicating their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Cardiovascular Activity

Research on 8-alkylamino substituted derivatives of purine-2,6-dione has explored their cardiovascular effects, particularly their antiarrhythmic and hypotensive activities. These studies found that certain derivatives exhibit strong prophylactic antiarrhythmic activity and hypotensive effects, highlighting their potential utility in treating cardiovascular disorders (Chłoń-Rzepa et al., 2004).

Synthesis and Structural Analysis

The synthesis and structural analysis of purine derivatives, including those similar to the specified compound, have been subjects of several studies. These investigations provide valuable insights into the chemical properties and potential applications of these compounds in pharmaceutical development. For example, studies on new synthesis methods for purine derivatives and their structural characterization contribute to the broader understanding of their pharmacological potentials (Kini et al., 1987).

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-(2-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-12-7-5-6-10-24(12)18-21-16-15(17(26)22-19(27)23(16)2)25(18)11-13-8-3-4-9-14(13)20/h3-4,8-9,12H,5-7,10-11H2,1-2H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQHNQFXQVWOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorobenzyl)-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.